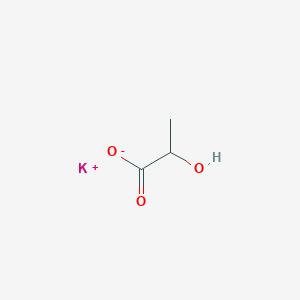

potassium;2-hydroxypropanoate

Description

Significance in Contemporary Chemical Science and Engineering

Potassium lactate (B86563) holds considerable significance in modern chemical science and engineering. It is primarily recognized for its role as a food additive, where it functions as a preservative, flavor enhancer, and pH regulator. alliedmarketresearch.com Its ability to inhibit the growth of spoilage and pathogenic bacteria makes it a crucial component in extending the shelf life and ensuring the safety of meat and poultry products. wikipedia.orgatamanchemicals.com

In chemical engineering, potassium lactate is utilized as a buffering agent and pH regulator in various industrial processes. riverlandtrading.com Its applications extend to metal plating, electrochemistry, and textile dyeing, where it contributes to process stability and efficiency. riverlandtrading.com Furthermore, its hygroscopic nature, or ability to attract and retain moisture, makes it a valuable humectant in both industrial and consumer products. atamanchemicals.comriverlandtrading.com Recent research has also explored its potential as a biodegradable solvent, highlighting its role in the development of environmentally friendly technologies. riverlandtrading.com

Interdisciplinary Research Trajectories

The study of potassium lactate is inherently interdisciplinary, spanning food science, microbiology, cosmetic science, and even fire safety.

Food Science and Microbiology: A significant body of research focuses on its antimicrobial properties. atamanchemicals.comriverlandtrading.com Studies have demonstrated its effectiveness in controlling the growth of bacteria, molds, and yeasts in perishable foods. riverlandtrading.com Research has also investigated its role in reducing sodium content in processed meats without compromising safety or sensory attributes. thepharmajournal.com For instance, studies have shown that replacing a portion of sodium chloride with potassium lactate can maintain the microbiological safety of products like fermented sausages and dry-cured pork loin. thepharmajournal.com

Cosmetic Science: In the cosmetics and personal care industry, potassium lactate is valued as a humectant and moisturizing agent. riverlandtrading.comferwer.com It is incorporated into skincare and hair care formulations to enhance hydration. alliedmarketresearch.com Its antimicrobial properties also contribute to the preservation of cosmetic products. riverlandtrading.com

Pharmaceuticals: The pharmaceutical industry utilizes potassium lactate as an excipient in various drug formulations, where it can act as a buffering agent, stabilizer, and solubilizer to improve the stability and bioavailability of active pharmaceutical ingredients. marketresearchfuture.com

Fire Safety: An interesting and less conventional application of potassium lactate is its use as a fire-extinguishing medium. wikipedia.org

Scope and Objectives of Academic Inquiry

Academic inquiry into potassium lactate is driven by several key objectives. A primary goal is to further understand and optimize its functionality in various applications. This includes research aimed at elucidating the precise mechanisms of its antimicrobial action and its interactions with other components in complex systems like food matrices. nih.gov

Another significant area of investigation is its potential as a substitute for sodium-based additives, driven by public health concerns about high sodium intake. thepharmajournal.comjungbunzlauer.com Researchers are exploring the sensory and technological impacts of such substitutions to develop healthier food products. thepharmajournal.comresearchgate.net

Furthermore, ongoing research seeks to expand the applications of potassium lactate. This includes exploring its use in novel biodegradable materials and as a component in advanced drug delivery systems. The environmental profile of potassium lactate, being readily biodegradable, also makes it an attractive subject for research focused on sustainable chemistry. jungbunzlauer.com

Interactive Data Tables

Below are tables detailing the chemical and physical properties of potassium;2-hydroxypropanoate.

Chemical Identification and Formula

| Identifier | Value |

| IUPAC Name | This compound contaminantdb.canih.gov |

| CAS Number | 996-31-6 atamanchemicals.comcontaminantdb.ca |

| Chemical Formula | C3H5KO3 atamanchemicals.comcontaminantdb.ca |

| Molecular Weight | 128.17 g/mol (anhydrous) fao.org |

| InChI Key | PHZLMBHDXVLRIX-UHFFFAOYSA-M contaminantdb.casigmaaldrich.com |

| SMILES | [K+].CC(O)C([O-])=O contaminantdb.ca |

Physical and Chemical Properties

| Property | Value |

| Physical State | Typically a liquid solution (e.g., 60% solids), can be a hygroscopic, white, odorless solid atamanchemicals.comwikipedia.org |

| Appearance | Clear, colorless to yellowish, nearly odorless liquid jungbunzlauer.com |

| pH (of 60% solution) | 6.5-8.5 sigmaaldrich.com |

| Density (of 60% solution) | 1.333 g/cm³ sigmaaldrich.com |

| Water Solubility | High, hygroscopic atamanchemicals.comwikipedia.org |

| Biodegradability | Readily biodegradable jungbunzlauer.com |

Detailed Research Findings

Recent research has provided deeper insights into the functionality of potassium lactate. For example, a study using 1H NMR spectroscopy investigated the mechanism of potassium lactate on proteolysis and taste metabolites in ham. The findings indicated that potassium lactate could inhibit proteolysis to some extent by increasing the pH and decreasing moisture content. nih.gov Another study highlighted that potassium lactate, when used as a substitute for sodium chloride in fermented sausages, did not negatively impact the microbiological quality. thepharmajournal.com

In the realm of chemical synthesis, research has demonstrated that potassium lactate can be an important in situ generated reaction intermediate in the catalytic dehydration of lactic acid to acrylic acid, a valuable platform chemical. acs.org This suggests a role for potassium lactate in green chemistry and the production of bio-based chemicals.

Properties

IUPAC Name |

potassium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Production Methodologies of Potassium;2 Hydroxypropanoate

Chemo-Enzymatic and Biocatalytic Pathways for Precursor Lactic Acid

The foundation of high-quality potassium;2-hydroxypropanoate lies in the efficient and stereospecific production of its precursor, lactic acid. While chemical synthesis routes exist, microbial fermentation has become the dominant method due to its ability to produce optically pure L- or D-lactic acid from renewable resources.

Fermentative Production Optimization and Microbial Strain Engineering

The fermentative production of lactic acid is a well-established process, with ongoing research focused on optimizing yield, productivity, and cost-effectiveness. A critical aspect of this optimization is the selection and engineering of microbial strains. Lactic acid bacteria (LAB), such as those from the genera Lactobacillus, Lactococcus, and Bacillus, are the most commonly used microorganisms for this purpose.

Microbial Strain Engineering: Genetic and metabolic engineering strategies are employed to enhance the performance of these microbial cell factories. Key areas of focus include:

Enhancing Lactic Acid Yield: Modifying metabolic pathways to channel more carbon flux towards lactic acid production while minimizing the formation of byproducts like acetic acid, formic acid, and ethanol.

Improving Substrate Utilization: Engineering strains to efficiently ferment a wider range of low-cost and abundant feedstocks, including lignocellulosic biomass and agro-industrial wastes, contributing to a circular bioeconomy. taylorfrancis.com

Increasing Tolerance to Stress: Developing strains that can withstand harsh fermentation conditions, such as low pH and high lactic acid concentrations, which can inhibit microbial growth and productivity.

Optimization of Fermentation Conditions: Alongside strain development, precise control of fermentation parameters is crucial for maximizing lactic acid production. These parameters include:

Temperature: Maintaining the optimal temperature for the specific microbial strain is critical for its metabolic activity.

pH: The accumulation of lactic acid lowers the pH of the fermentation broth, which can inhibit microbial growth. Therefore, neutralizing agents are often added to maintain a favorable pH range.

Nutrient Supply: Ensuring an adequate supply of carbon sources, nitrogen, vitamins, and minerals is essential for robust microbial growth and lactic acid synthesis.

| Microorganism | Substrate | Fermentation Mode | Key Optimization Strategy | Reported Lactic Acid Titer (g/L) |

|---|---|---|---|---|

| Lactobacillus rhamnosus | Glucose | Fed-batch | pH control and nutrient feeding | >150 |

| Bacillus coagulans | Xylose | Simultaneous Saccharification and Fermentation (SSF) | Thermotolerance and engineered xylose pathway | ~90 |

| Saccharomyces cerevisiae (engineered) | Glucose | Batch | Heterologous expression of lactate (B86563) dehydrogenase | >100 |

Non-Fermentative Chemical Routes and Their Advances

While microbial fermentation is the preferred method for producing optically pure lactic acid, chemical synthesis routes offer an alternative, typically resulting in a racemic mixture of D- and L-lactic acid. These methods often start from petrochemical feedstocks.

One common chemical pathway involves the hydrolysis of lactonitrile, which is produced from acetaldehyde (B116499) and hydrogen cyanide. Advances in catalysis are being explored to improve the efficiency and selectivity of these chemical conversions. However, the reliance on fossil fuels and the production of a racemic mixture are significant drawbacks compared to the bio-based and stereospecific nature of fermentation.

Synthesis of this compound from Lactic Acid

Neutralization and Salt Formation Processes

The most direct method for synthesizing this compound is the neutralization of lactic acid with a potassium source. researchgate.netiosrjournals.org The most commonly used neutralizing agent is potassium hydroxide (B78521) (KOH). The reaction is a straightforward acid-base neutralization, yielding this compound and water.

CH₃CH(OH)COOH + KOH → CH₃CH(OH)COOK + H₂O

This reaction is highly exothermic, and careful control of the temperature is necessary to prevent the formation of undesirable byproducts and ensure the safety of the process. acs.orggoogle.com The resulting product is typically an aqueous solution of this compound. researchgate.netbohrium.com

Emerging Green Chemistry Approaches in Production

The principles of green chemistry are increasingly being applied to the production of this compound, primarily through the use of bio-based lactic acid derived from renewable feedstocks. This approach significantly reduces the carbon footprint of the final product compared to synthesis from petrochemical sources.

Further green chemistry considerations include:

Atom Economy: The neutralization reaction has a high atom economy, as the primary byproduct is water.

Energy Efficiency: Optimizing the heat management of the exothermic neutralization reaction can reduce energy consumption.

Waste Reduction: Utilizing integrated fermentation and separation processes for lactic acid production can minimize waste streams. The development of sustainable purification methods for this compound also contributes to a greener process.

Novel Process Technologies and Engineering Considerations

The downstream processing and purification of this compound are critical for obtaining a high-purity product suitable for its intended applications. Novel process technologies and careful engineering considerations are being implemented to improve efficiency, reduce costs, and enhance sustainability.

Downstream Processing and Purification:

Traditional purification methods for lactate solutions often involve treatment with activated carbon to remove color and odor impurities. acs.orgfrontiersin.org However, the regeneration of activated carbon can be expensive and energy-intensive. acs.org To address these challenges, several advanced technologies are being explored and implemented:

Membrane Filtration: Techniques such as ultrafiltration (UF) and nanofiltration (NF) are used to separate lactic acid from the fermentation broth, removing microbial cells, residual sugars, and other impurities before the neutralization step. acs.orgkdktg.com This results in a cleaner starting material for the synthesis of this compound.

Electrodialysis: This technology uses ion-exchange membranes and an electric potential to separate lactate ions from the fermentation broth, offering a method for both concentration and purification. frontiersin.orgmdpi.com

Evaporation: Advanced evaporation techniques, such as short path distillation, are employed to concentrate the aqueous this compound solution to the desired solids content, typically ranging from 60% to 78%. researchgate.netacs.org This process can also help in removing volatile impurities, thereby improving the organoleptic properties of the final product. acs.org

Process Intensification and Integration:

A key engineering consideration in modern chemical production is process intensification, which aims to develop smaller, more efficient, and more sustainable processes. nih.govfrontiersin.orgusda.gov In the context of this compound production, this involves:

Integrated Fermentation and Separation: Combining the lactic acid fermentation and separation steps into a single, continuous process can significantly improve productivity and reduce costs. frontiersin.orgmdpi.com For example, membrane bioreactors can be used to continuously remove lactic acid from the fermentation vessel, which alleviates product inhibition and enhances the fermentation rate.

Advanced Reactor Design: The design of bioreactors and neutralization reactors is crucial for efficient heat and mass transfer. For the exothermic neutralization reaction, advanced reactor designs with efficient cooling systems are necessary to maintain optimal temperature control.

Engineering Considerations:

Several engineering factors must be carefully managed throughout the production process:

Process Control and Automation: Implementing robust process control systems is essential for monitoring and controlling critical parameters such as temperature, pH, and concentration, ensuring consistent product quality and process safety.

Heat Management: The exothermic nature of the neutralization reaction requires efficient heat exchange systems to prevent overheating and the formation of byproducts. acs.orggoogle.com

Waste Reduction and Valorization: A circular economy approach encourages the minimization of waste streams and the valorization of byproducts. For example, the biomass generated during fermentation can be explored for other applications. taylorfrancis.com

| Technology | Application | Key Advantage | Engineering Consideration |

|---|---|---|---|

| Membrane Filtration (UF/NF) | Lactic acid purification from fermentation broth | Removes cells, proteins, and other macromolecules | Membrane fouling and cleaning protocols |

| Electrodialysis | Lactic acid separation and concentration | High selectivity for ionic species | Energy consumption and membrane longevity |

| Short Path Distillation | Concentration of this compound solution | Efficient removal of volatile impurities | Vacuum system design and maintenance |

| Integrated Fermentation-Separation Systems | Continuous lactic acid production | Overcomes product inhibition, increases productivity | System integration and control complexity |

Ion Exchange Applications in Purification and Conversion

Ion exchange chromatography is a cornerstone in the downstream processing of lactate salts, offering a robust method for both purification and conversion. This technique relies on the reversible exchange of ions between a solid phase (the ion exchange resin) and a liquid phase (the lactate-containing solution). The primary applications in the production of this compound include the removal of impurities from fermentation broths and the conversion of other lactate salts into potassium lactate.

The purification process often involves a multi-step approach utilizing different types of ion exchange resins. Initially, a strong acid cation exchange resin can be employed to remove various cations present in the fermentation broth and to acidify the solution by converting the lactate salt to lactic acid. acs.orgmdpi.com Following this, a weak base anion exchange resin can be used to adsorb the lactic acid, separating it from other anionic impurities. acs.orgnih.gov The purified lactic acid can then be eluted and neutralized with a potassium source to yield high-purity this compound.

Alternatively, ion exchange can be directly used for the conversion of other lactate salts, such as calcium lactate, which is often produced during fermentation, into potassium lactate. This is achieved by passing a solution of the lactate salt through a cation exchange resin loaded with potassium ions. The resin captures the calcium ions and releases potassium ions into the solution, directly forming this compound. nih.gov

The efficiency of the ion exchange process is influenced by several factors, including the type of resin, the pH of the solution, and the concentration of the target molecule. Weak anion exchange resins are often favored for their ability to adsorb lactic acid effectively. researchgate.net The selection of the appropriate resin and operating conditions is crucial for maximizing the binding capacity and ensuring a high recovery yield. nih.gov For instance, studies have shown that different Amberlite and Lewatit resins exhibit varying adsorption capacities for lactic acid. acs.orgnih.govnih.gov The regeneration of the ion exchange resins is also a critical step for the economic viability of the process, typically achieved by using acidic or basic solutions to elute the bound ions and prepare the resin for subsequent cycles. finechem-mirea.ru

| Resin Type | Specific Resin Example | Application | Key Findings | Reference |

|---|---|---|---|---|

| Strong Acid Cation Exchanger | Lewatit S2568H | Acidification of fermentation broth and cation removal | Effectively reduced broth pH to below the pKa of lactic acid, enabling subsequent purification steps. acs.org | acs.org |

| Weak Base Anion Exchanger | Lewatit S3428 | Purification of acidified lactic acid solution | Demonstrated high selectivity for lactic acid, achieving over 99.9% purity. acs.org | acs.org |

| Weak Base Anion Exchanger | Amberlite IRA-67 | Lactic acid recovery from fermented media | Showed high efficiency for lactic acid recovery. researchgate.net | researchgate.net |

| Strong Base Anion Exchanger | Amberlite IRA 402 | Comparative study for lactic acid recovery | Found to be less efficient than weak base resins for this specific application. researchgate.net | researchgate.net |

| Weak Anion Exchanger | Amberlite IRA 96 | Separation of lactic acid from other anions | High binding capacity for lactic acid (210.46 mg/g). nih.gov | nih.gov |

| Strong Cation Exchanger | Amberlite IR 120 | Removal of remaining cations after anion exchange | Used as a polishing step to achieve high purity lactic acid. nih.gov | nih.gov |

Continuous Flow Synthesis and Scale-Up Research

Continuous flow synthesis represents a paradigm shift from traditional batch production, offering enhanced control over reaction parameters, improved safety, and greater potential for automation and scale-up. flinders.edu.aumit.edu While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies are applicable from the broader field of organic synthesis and the continuous production of its precursor, lactic acid.

A continuous flow process for producing this compound would typically involve the continuous pumping of a lactic acid solution and a potassium base (e.g., potassium hydroxide) into a reactor where they are mixed and react to form the salt. The resulting solution would then continuously flow out of the reactor for any subsequent purification or concentration steps. The key advantages of this approach include precise control over stoichiometry, temperature, and residence time, which can lead to a more consistent product quality and higher yields.

The scale-up of continuous flow reactors is a critical area of research. Unlike batch reactors, where scaling up often involves significant changes in hydrodynamics and heat transfer, continuous flow systems can be scaled up more predictably. stolichem.com Two common strategies for scaling up are "numbering-up" and "sizing-up". Numbering-up involves running multiple small reactors in parallel to increase the total output, which maintains the favorable characteristics of the small-scale system. stolichem.com Sizing-up, on the other hand, involves increasing the dimensions of the reactor channels, which requires careful consideration of fluid dynamics and heat transfer to maintain process performance. stolichem.com

Research in the continuous production of related compounds, such as other organic salts, provides valuable insights. For instance, studies on the continuous processing of suspensions and the synthesis of active pharmaceutical ingredients demonstrate the feasibility and benefits of this technology for industrial production. acs.orgdtu.dk The design of the reactor is a crucial aspect, with options ranging from simple tube reactors to more complex microreactors and agitated cell reactors, depending on the specific requirements of the reaction, such as the need to handle solids. acs.orgijprajournal.com

Process Analytical Technology (PAT) is an integral part of modern continuous manufacturing. mt.com By integrating real-time monitoring of critical process parameters (e.g., pH, concentration, temperature), PAT enables a deeper process understanding and facilitates the implementation of robust control strategies to ensure consistent product quality. stepscience.com

| Parameter | Description | Importance in Scale-Up | Reference |

|---|---|---|---|

| Reactor Design | The physical configuration of the reaction vessel (e.g., tube, microreactor, agitated cell). | Choice of reactor impacts mixing, heat transfer, and the ability to handle different phases (e.g., solids). | acs.orgijprajournal.com |

| Flow Rate | The volume of fluid passing through the reactor per unit of time. | Determines residence time and throughput; needs to be carefully controlled for consistent reaction conditions. | mit.edu |

| Residence Time | The average amount of time a reactant spends in the reactor. | Crucial for achieving the desired conversion and yield; directly related to reactor volume and flow rate. | mit.edu |

| Heat Transfer | The efficiency of adding or removing heat from the reaction. | Flow reactors generally have a high surface-area-to-volume ratio, enabling excellent heat transfer, which is a key advantage during scale-up. | stolichem.com |

| Mixing | The process of combining reactants within the flow stream. | Efficient mixing is essential for fast and uniform reactions; can be achieved through static mixers or reactor design. | mit.edu |

| Scale-Up Strategy | The method used to increase production capacity (e.g., numbering-up, sizing-up). | The chosen strategy affects cost, complexity, and the ability to maintain optimal reaction conditions. | stolichem.com |

Catalytic Science and Reaction Mechanism Elucidation of Potassium;2 Hydroxypropanoate

Potassium;2-hydroxypropanoate as a Heterogeneous Catalyst

This compound, also known as potassium lactate (B86563), has emerged as a significant compound in the field of heterogeneous catalysis, particularly for the sustainable production of acrylic acid from biomass-derived lactic acid. Research indicates that potassium lactate is not merely a precursor but can be the true catalytically active species in the vapor-phase dehydration of lactic acid. acs.orgnih.govfigshare.comresearchgate.net

The conversion of lactic acid, which is readily available from biomass fermentation, into acrylic acid is a key process for producing sustainable chemicals. nih.gov Potassium salts, supported on various materials, have shown promise as effective catalysts for this vapor-phase dehydration reaction. nih.govfigshare.com The catalytic process generally involves the reaction of lactic acid with a potassium salt to form the active potassium lactate species in situ. acs.orgnih.govresearchgate.net

A critical finding in the study of lactic acid dehydration is that potassium lactate is the true active catalytic species, generated in situ from the reaction of lactic acid (LA) with a potassium salt precursor. acs.orgnih.govresearchgate.net Spectroscopic and catalytic studies have demonstrated that this in situ generated potassium lactate is a vital reaction intermediate for producing acrylic acid (AA). acs.orgfigshare.comnih.gov

The stability of the catalytic performance is directly linked to the chemical stability of the potassium lactate and the catalyst system's ability to regenerate it throughout the catalytic cycle. acs.orgnih.govfigshare.comresearchgate.net On suitable supports like silica-alumina, potassium lactate is well-stabilized and can be smoothly regenerated during the reaction, which leads to good, long-term catalytic stability over periods as long as 90 hours. acs.orgnih.govnih.gov This continuous formation and regeneration are crucial for maintaining high activity and selectivity towards acrylic acid. acs.orgfigshare.com Under reaction conditions, lactic acid itself can act as a Brønsted acid, assisting in the dehydration process where potassium lactate functions as the catalyst. rsc.org

The choice of support material is critical for the efficacy and stability of potassium-based catalysts in the dehydration of lactic acid. acs.org Using supports such as silica (B1680970) gel and amorphous silica-alumina (SiO₂-Al₂O₃) significantly improves the catalyst's activity and selectivity for acrylic acid production while reducing the formation of byproducts like propionic acid. acs.orgnih.govnih.govresearchgate.net

Supported catalysts demonstrate superior performance compared to unsupported potassium salts. acs.orgresearchgate.net For instance, incorporating a potassium salt onto a silica support increased the acrylic acid yield from 7.4% to approximately 35%. acs.org Silica-alumina supports have proven particularly effective, providing stable catalytic performance for over 90 hours of reaction time. acs.orgnih.govnih.gov The support material stabilizes the active potassium lactate species, preventing its deactivation. acs.orgrsc.org Neutral silica supports, for example, favor the dominant formation of potassium lactate, whereas unsupported or acidic systems can lead to the formation of poly(potassium acrylate), which causes catalyst deactivation. researchgate.netrsc.org The interaction between the potassium salt and the silica support has a strong promotional effect on catalytic stability. rsc.org

| Precatalyst | LA Conversion (%) | Acrylic Acid (AA) Yield (%) | Propionic Acid (PA) Selectivity (%) | Reference |

|---|---|---|---|---|

| Unsupported K Salt | - | 13-27 | - | acs.org |

| K Salt on SiO₂ | - | ~35 | - | acs.org |

| K₂CO₃/SiO₂–Al₂O₃ | 85 | 26 | 1.1 | nih.gov |

| Unsupported KNO₃ | Poor Performance | Poor Performance | - | rsc.org |

| Neutral KNO₃/Silica | Good Performance | Good Performance | - | rsc.org |

The acidity of the support material significantly influences the catalytic performance in lactic acid dehydration. acs.orgrsc.org Research indicates that a medium or neutral solid acidity is most beneficial for the production of acrylic acid. acs.orgnih.gov While acidic sites are necessary, excessively strong acidity can be detrimental to the catalyst's selectivity and stability. rsc.org

For instance, using a SiO₂-Al₂O₃ support with weak acid sites led to an increase in lactic acid conversion to 85% and an acrylic acid yield of 26%. nih.gov However, further increasing the weak acidity of the precatalyst resulted in a diminished acrylic acid yield of 9.9%, even though the lactic acid conversion increased to 99%. acs.orgnih.gov This is because highly acidic conditions can promote the formation of coke and other undesirable byproducts, leading to catalyst deactivation. rsc.org Neutral catalyst systems, such as potassium nitrate (B79036) on neutral silica, have been shown to favor high selectivity and stability for acrylic acid production. rsc.org The interaction between the potassium species and the support material also plays a crucial role, with strong interactions promoting better catalytic stability. rsc.org

| Precatalyst Support | Acidity Level | LA Conversion (%) | Acrylic Acid (AA) Yield (%) | Reference |

|---|---|---|---|---|

| SiO₂–Al₂O₃(36) | Weak | 85 | 26 | nih.gov |

| SiO₂–Al₂O₃(23) | Higher Weak Acidity | 99 | 9.9 | acs.orgnih.gov |

| Acidic KNO₃/Silica | Acidic | Not favorable for selectivity and stability | rsc.org | |

| Neutral KNO₃/Silica | Neutral | Favorable for selectivity and stability | rsc.org |

The mechanism of catalytic action for this compound involves its formation as a key intermediate that facilitates the dehydration of lactic acid. The process is understood to be a predominant reaction pathway for forming acrylic acid when using potassium salt catalyst systems. nih.govresearchgate.netnih.gov

Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in elucidating the reaction mechanism and identifying key intermediates. acs.orgresearchgate.net IR characterization combined with catalytic studies confirms that potassium lactate, generated in situ, is a crucial reaction intermediate. acs.orgfigshare.comresearchgate.netnih.gov

Post-reaction analysis of the catalyst surface using Fourier-transform infrared (FTIR) spectroscopy has identified sodium lactate as the primary, stable species on the support during the conversion of lactic acid to 2,3-pentanedione (B165514) using sodium salt catalysts, a similar system. acs.org In studies using potassium salts for acrylic acid production, the IR spectrum of spent catalysts displayed a marked band characteristic of potassium lactate (at 1595 cm⁻¹), confirming its presence and stability throughout the reaction. rsc.org These spectroscopic investigations provide direct evidence that the lactate salt is the true catalytic species responsible for the dehydration of lactic acid to acrylic acid. acs.orgresearchgate.net

Mechanism of Catalytic Action

Kinetic Modeling and Mechanistic Pathways

The catalytic role of this compound, commonly known as potassium lactate, is often observed as an in situ generated intermediate in reactions involving lactic acid. Kinetic modeling and the elucidation of mechanistic pathways are crucial for understanding and optimizing these catalytic processes. Studies have primarily focused on two key transformations of lactic acid: dehydration to acrylic acid and condensation to 2,3-pentanedione.

For the conversion of lactic acid to 2,3-pentanedione, kinetic studies over alkali-metal salts on silica supports also point to the formation of an alkali lactate as the key mechanistic step. acs.orgresearchgate.net A kinetic model for this reaction supports a mechanism where 2,3-pentanedione is formed through a condensation reaction between lactic acid and the surface-bound alkali lactate. acs.orgresearchgate.net The model has been shown to predict the concentrations of 2,3-pentanedione and the main byproduct, acetaldehyde (B116499), with reasonable accuracy under various reaction conditions. acs.org The rate of 2,3-pentanedione formation shows a linear dependence on the loading of the alkali metal up to a saturation point. acs.org

Table 1: Catalytic Performance in Lactic Acid Dehydration over K-Salt Derived Catalysts

This table summarizes the performance of different potassium-based catalysts in the vapor-phase dehydration of lactic acid (LA) to acrylic acid (AA) at 350 °C.

| Pre-catalyst System | LA Conversion (%) | AA Yield (%) | Main Byproducts | Reference |

| KNO₃/SiO₂ | ~98 | ~35 | Acetaldehyde, Propionic Acid | researchgate.net |

| KOH/SiO₂-Al₂O₃ | >99 | ~78 | Acetaldehyde, 2,3-pentanedione | researchgate.net |

| KNO₃/SiO₂-Al₂O₃ | >99 | ~75 | Acetaldehyde, 2,3-pentanedione | researchgate.net |

| C₃H₅KO₃/SiO₂-Al₂O₃ | >99 | ~78 | Acetaldehyde, 2,3-pentanedione | researchgate.net |

Computational Chemistry Insights into Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), provides significant molecular-level insights into the catalytic cycles involving lactate species. These studies help to elucidate reaction mechanisms, identify active sites, and understand the energetics of transition states.

A hybrid DFT study focusing on the dehydration of L-lactic acid to acrylic acid over potassium-substituted NaY zeolites has provided new insights into the reaction mechanism. rsc.org The calculations suggest that the mechanism involves a nucleophilic substitution of the α-hydroxyl group of lactic acid onto the K+ sites within the zeolite. rsc.orgresearchgate.net The study found that an intramolecular hydrogen bond between the hydrogen of the α-hydroxyl group and the carbonyl oxygen of the carboxylic acid group enhances the rate of this nucleophilic substitution. rsc.org Furthermore, the computational analysis predicted an optimal temperature range of 190–210 °C to maximize the rate of this key step in the catalytic cycle. rsc.org These theoretical findings are valuable for spectroscopic experiments aimed at identifying different conformers of lactic acid and acrylic acid and for gaining a deeper mechanistic understanding of the dehydration process on potassium-containing catalysts. rsc.org

While direct DFT studies on the catalytic cycle of isolated this compound are not extensively detailed in the literature, research on related systems offers valuable parallels. For instance, DFT calculations have been employed to explore the mechanism of the direct cyclization of a lactic acid dimer to lactide catalyzed by Sn-beta zeolite. acs.org This work clarified the crucial role of open Sn sites and detailed the reaction pathway involving the insertion of a carbonyl double bond into a terminal hydroxyl bond, followed by dehydration. acs.org Such computational approaches demonstrate the power of theoretical chemistry to map out complex reaction coordinates and identify the specific structural features of a catalyst that are responsible for its activity, insights that are transferable to understanding catalytic cycles involving potassium lactate.

Related Catalytic Transformations Involving Lactate Species

Alkali-Metal Salt Catalysis in Organic Reactions

The catalytic activity of potassium lactate is part of a broader class of reactions catalyzed by alkali-metal salts. The nature of the alkali metal cation (e.g., Li+, Na+, K+, Cs+) can significantly influence the reaction pathway and product selectivity in organic transformations involving lactic acid.

In the catalytic conversion of lactic acid, the yield of 2,3-pentanedione is strongly dependent on the Lewis acidity of the alkali metal used. acs.org A comparative study demonstrated that the yield of 2,3-pentanedione increases as the Lewis acidity of the alkali metal decreases (Li+ < Na+ < K+ < Cs+). acs.org For instance, catalysis with lithium hydroxide (B78521) resulted in a 15% yield at 320 °C, whereas cesium hydroxide achieved a 49% yield at a lower temperature of 280 °C. acs.org This trend suggests that the less electronegative, heavier alkali metals enhance the condensation pathway leading to 2,3-pentanedione. acs.org Post-reaction analysis confirms that the dominant species on the catalyst support under reaction conditions is the respective alkali lactate, reinforcing its role as the key intermediate. acs.orgresearchgate.net

Table 2: Effect of Alkali Metal on 2,3-Pentanedione (23P) Yield from Lactic Acid

This interactive table compares the maximum yield of 2,3-pentanedione obtained using different alkali-metal hydroxides as catalysts on a silica support.

| Alkali Metal Catalyst | Max 23P Yield (%) | Temperature (°C) | Reference |

| Lithium Hydroxide | 15 | 320 | acs.org |

| Sodium Hydroxide | 25 | 300 | acs.org |

| Potassium Hydroxide | 38 | 280 | acs.org |

| Cesium Hydroxide | 49 | 280 | acs.org |

Alkali metals are also widely used to modify other catalyst systems, such as zeolites, to tune their performance in lactic acid conversions. The introduction of potassium or sodium to Sn-USY zeolites was found to neutralize Brønsted acid sites, which in turn suppresses side reactions and leads to a higher yield of methyl lactate from glucose. researchgate.net Similarly, modifying NaY zeolites with potassium salts can dramatically enhance the selectivity towards acrylic acid in the dehydration of lactic acid. datapdf.com The addition of alkali ions can prevent undesirable reactions by neutralizing strong acid sites and creating more Lewis basic sites that can stabilize key intermediates during the reaction. mdpi.com

Zeolite-Based Catalysts in Lactic Acid Conversions

Zeolites are versatile solid-acid catalysts whose properties can be tailored for specific reactions, including the conversion of lactic acid and its biomass-derived precursors. Their well-defined pore structures, high surface areas, and tunable acidity make them effective platforms for these transformations.

Sn-Beta zeolites are particularly effective heterogeneous catalysts for converting sugars like glucose into lactic acid or its esters. rsc.orgnih.govnih.gov The Lewis acid sites, created by the incorporation of tin into the zeolite framework, are crucial for catalyzing the isomerization of glucose to fructose (B13574) and the subsequent retro-aldol condensation steps that lead to lactate species. nih.govnih.gov Computational studies have confirmed the essential role of these Lewis acid sites in the reaction pathway. rsc.org By optimizing the catalyst preparation and reaction conditions, lactic acid yields as high as 76% have been achieved from glucose using Sn-Beta zeolites. nih.gov

NaY zeolites, often modified with alkali or alkaline-earth metals, are widely studied for the dehydration of lactic acid to acrylic acid. datapdf.comacs.orgresearchgate.netresearchgate.net The modification with cations like K+, Ba2+, or La3+ alters the acid-base properties of the zeolite surface. researchgate.net A suitable decrease in the number and strength of acid sites, coupled with an increase in basic sites, is beneficial for the formation of acrylic acid while suppressing the generation of byproducts like acetaldehyde. datapdf.comresearchgate.net For example, a La3+-modified NaY zeolite showed a significantly higher acrylic acid yield (56.3%) compared to the unmodified NaY (21.6%) under the same conditions. researchgate.net Similarly, PHI-type zeolites in their Na+ and K+ forms have also been used for the gas-phase dehydration of lactic acid, where the catalyst's structural properties were shown to be a crucial factor in its performance. mdpi.com

Table 3: Performance of Various Zeolite Catalysts in Lactic Acid and Precursor Conversions

This table provides an overview of different zeolite-based catalyst systems and their effectiveness in producing valuable chemicals from lactic acid or its precursors.

| Catalyst | Feedstock | Main Product | Yield / Selectivity | Temperature (°C) | Reference |

| Sn-Beta | Sugars | Lactic Acid | 67.1% Yield | 200 | rsc.org |

| Sn-Beta (2 wt% Sn) | Glucose | Lactic Acid | 76.0% Yield | 180 | nih.gov |

| La/NaY | Lactic Acid | Acrylic Acid | 56.3% Yield | 325 | researchgate.net |

| KI-modified NaY | Lactic Acid | Acrylic Acid | 67.9% Selectivity | 325 | datapdf.com |

| Na₂HPO₄/NaY | Lactic Acid | Acrylic Acid | 58.4% Yield | 340 | acs.org |

Biochemical Roles and Biological Interactions of Potassium;2 Hydroxypropanoate Non Human Systems

Modulation of Microbial Metabolism and Growth

Potassium lactate (B86563) exerts considerable influence on microbial ecosystems by altering their metabolic activities and growth patterns. This modulation is critical in environments where microbial control is essential, such as in food preservation.

Potassium lactate can significantly alter the composition and succession of bacterial communities in various non-human matrices. In food systems like dry-cured meats, the addition of potassium lactate has been shown to shift the microbial landscape.

In the production of Rugao ham, the application of potassium lactate at increasing concentrations (from 0% to 2%) led to notable changes in the bacterial community. Specifically, an increase in the abundance of Staphylococcus was observed, while the population of Halomonas decreased. Further analysis identified Staphylococcus equorum and Lactobacillus fermentum as key species that were positively correlated with improved sensory scores and negatively correlated with the formation of biogenic amines and total volatile basic nitrogen (TVBN), which are indicators of spoilage. This suggests that potassium lactate can foster the growth of beneficial bacteria that contribute positively to the final product characteristics while suppressing undesirable microorganisms.

Similarly, in the context of ready-to-eat pastırma, the use of potassium lactate influenced the counts of different microbial groups. While it affected the total aerobic mesophilic bacteria, its impact varied depending on the concentration used. For instance, the highest counts of Micrococcus/Staphylococcus were found in samples with 0.5% potassium lactate, whereas the highest lactic acid bacteria and yeast-mould counts were observed at a 2.0% concentration. nih.gov Both Micrococcus/Staphylococcus and lactic acid bacteria are known to be important for the quality of pastırma due to their proteolytic and lipolytic activities. nih.gov

The following table summarizes the effect of potassium lactate on the microbial counts in ready-to-eat pastırma.

| Potassium Lactate Concentration | Total Aerobic Mesophilic Bacteria (log CFU/g) | Micrococcus/Staphylococcus (log CFU/g) | Lactic Acid Bacteria (log CFU/g) | Yeast-Mould (log CFU/g) |

| Control (0%) | 7.93 ± 0.88 | - | - | - |

| 0.5% | 7.97 ± 0.89 | Highest Count | - | - |

| 1.0% | 7.66 ± 0.46 | - | - | - |

| 2.0% | 8.21 ± 0.18 | - | Highest Count | Highest Count |

| Data derived from a study on ready-to-eat pastırma. nih.gov |

Lactate is a key metabolite in many microbial ecosystems, and its presence can shape the microbial community by serving as a substrate for specific groups of microorganisms. In anaerobic environments such as the gut, lactate produced by fermentative bacteria is typically utilized by other microbes, preventing its accumulation. nih.gov This cross-feeding interaction is crucial for the stability of the microbial community. asm.orgnih.gov

Potassium lactate is recognized for its antimicrobial properties, which contribute to its effectiveness as a food preservative. Its mode of action is generally considered to be bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them directly. nih.govresearchgate.net

Several mechanisms have been proposed for the antimicrobial action of lactates. One primary mechanism involves the undissociated form of lactic acid. researchgate.net Potassium lactate, in equilibrium with lactic acid, can see the undissociated acid pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. researchgate.net This disruption of the internal pH forces the cell to expend energy to pump out the excess protons, thereby depleting its energy reserves and inhibiting growth. researchgate.net

Another proposed mechanism is the reduction of water activity (aw). researchgate.net By binding water molecules, potassium lactate reduces the amount of available water for microbial growth. However, the observed decreases in water activity are often considered insufficient on their own to fully explain the extent of microbial inhibition. researchgate.net

Studies have demonstrated the efficacy of potassium lactate against a range of spoilage and pathogenic bacteria. For example, it has shown antimicrobial activity against Listeria monocytogenes in various meat products, including salami and sliced ham. nih.govresearchgate.netresearchgate.net Research on chicken breasts has also shown that potassium lactate, particularly in combination with lactic acid, can control the growth and survival of Campylobacter sp. and other psychrotrophic bacteria. researchgate.net

The antimicrobial effect is often synergistic with other environmental factors, such as temperature. For instance, the growth inhibition of L. monocytogenes by a combination of low sodium chloride and potassium lactate was found to be greater at lower temperatures. nih.gov

Influence on Biochemical Pathways in Biological Substrates

Beyond its direct effects on microorganisms, potassium lactate can also influence the intrinsic biochemical pathways of the substrates it is added to, such as meat. These interactions can modify enzymatic activities and alter the profile of metabolites, which in turn affects the final quality attributes of the product.

Proteolysis, the breakdown of proteins into smaller peptides and free amino acids, is a critical process in the development of flavor and texture in fermented meat products. Potassium lactate has been shown to modulate the activity of enzymes involved in proteolysis.

Conversely, the same study found that a 2% concentration of potassium lactate significantly increased the activity of aminopeptidases. nih.gov Aminopeptidases are responsible for the subsequent hydrolysis of peptides into free amino acids, which are key contributors to the taste profile of the final product. The increased aminopeptidase (B13392206) activity in the presence of potassium lactate may be attributed to a rise in pH and a reduction in salt absorption, conditions which are known to favor the action of these enzymes. nih.govmdpi.com

The table below illustrates the impact of 2% potassium lactate on the activity of various proteolytic enzymes in Rugao ham compared to a control group.

| Enzyme | Control Group Activity (U/g protein) | 2% Potassium Lactate Group Activity (U/g protein) | Effect of Potassium Lactate |

| Cathepsin B | 32.64 | 21.37 | Inhibition |

| Cathepsin L | 21.40 | 8.29 | Inhibition |

| Aminopeptidases | Lower | Higher | Promotion |

| Data synthesized from research on Rugao ham. nih.gov |

By modulating enzyme activity, potassium lactate consequently alters the metabolite profile of the biological substrate. The most notable changes are observed in the concentrations of free amino acids and organic acids, which are crucial for the development of taste and flavor.

In Rugao ham treated with 2% potassium lactate, the contents of free amino acids and organic acids were significantly increased compared to the control group. nih.gov A partial least square discriminant analysis (PLS-DA) identified several key metabolites responsible for the improved taste in the potassium lactate-treated hams. These included the amino acids aspartate, glutamate, alanine, serine, and threonine, as well as the organic acids acetate, lactate, and succinate. nih.gov

The increase in these taste-active compounds is a direct result of the altered proteolytic and other metabolic pathways influenced by potassium lactate. For example, the higher aminopeptidase activity contributes to the release of more free amino acids. nih.gov Metabolic pathway analysis has further indicated that amino acid metabolism is a primary pathway affected by potassium lactate, leading to the development of the characteristic taste of the ham. nih.gov This demonstrates that potassium lactate can be a tool to guide the biochemical changes that enhance the sensory properties of food products.

Adaptive Evolution and Resistance Mechanisms to Lactate Stress in Microorganisms

Lactate stress, primarily caused by the accumulation of lactic acid and its conjugate base, lactate, presents a significant environmental challenge for many microorganisms. This stress is particularly relevant in industrial fermentation processes and natural ecosystems where lactic acid bacteria (LAB) are prevalent. nih.govsemanticscholar.org High concentrations of lactic acid can lead to intracellular acidification, disruption of the cell membrane, anion accumulation, and depletion of cellular energy (ATP), ultimately inhibiting growth and metabolic activity. microbialcell.com In response, microorganisms have developed sophisticated and diverse mechanisms to tolerate and adapt to this stress, often through processes of adaptive evolution. nih.gov

Adaptive Laboratory Evolution (ALE) has emerged as a powerful tool to investigate and induce these resistance mechanisms. nih.gov ALE mimics natural evolution by subjecting microbial populations to sustained and often increasing levels of a specific stressor, such as lactic acid, over many generations. semanticscholar.orgnih.gov This process selects for spontaneous mutations that confer a fitness advantage, leading to strains with enhanced tolerance. nih.gov Studies utilizing ALE have been instrumental in identifying the genetic and physiological underpinnings of lactate resistance. semanticscholar.org

The primary strategies employed by microorganisms to counteract lactate stress involve maintaining intracellular pH (pHi) homeostasis, reprogramming gene expression, and making crucial metabolic adjustments.

Maintaining Intracellular pH (pHi) Homeostasis

A primary detrimental effect of lactic acid stress is the lowering of intracellular pH, which can damage macromolecules and disrupt cellular processes. microbialcell.com Consequently, a critical resistance mechanism is the ability to maintain pHi homeostasis. Microorganisms achieve this through several means, including the active extrusion of protons via proton pumps like F0F1-ATPase. microbialcell.comresearchgate.net Adaptive evolution can select for strains with more efficient proton extrusion capabilities. For example, studies on Lactobacillus casei subjected to adaptive evolution in acidic conditions revealed that the evolved, acid-tolerant strains were capable of maintaining a significantly higher internal pH compared to the parental strain when exposed to severe acid stress. jst.go.jp At an external pH of 3.3, the evolved population maintained a pHi of 5.75, whereas the parental strain's pHi dropped to 5.34. jst.go.jp

Genetic and Transcriptomic Reprogramming

Exposure to lactate stress triggers complex changes in gene expression, and adaptive evolution leads to permanent genetic alterations that enhance survival. In the yeast Saccharomyces cerevisiae, the Haa1-regulon plays a central role in coordinating the response to weak acid stress, including lactic acid. microbialcell.com Engineering or evolving strains with modified expression of specific genes has proven effective in increasing tolerance. nih.gov A transcriptomic analysis of a lactate-tolerant S. cerevisiae strain identified 384 significantly upregulated and 254 significantly downregulated genes when under stress, indicating a massive reprogramming of cellular machinery. mdpi.com

Similarly, research in bacteria has identified novel genes associated with lactate tolerance. In an engineered strain of Klebsiella pneumoniae, ALE experiments designed to improve D-lactic acid production led to the identification of the gene galU (UTP-glucose-1-phosphate uridylyltransferase) as being newly associated with lactic acid resistance. mdpi.com The loss of function in this gene likely alters the cell envelope, impairing its integrity and increasing susceptibility to lactate stress. mdpi.com

Below is a table detailing some of the key genes that have been identified as being involved in lactate stress resistance across different microorganisms.

Table 1: Genes Associated with Lactate Stress Resistance in Microorganisms

| Microorganism | Gene/Regulon | Function | Observed Effect on Tolerance |

|---|---|---|---|

| Saccharomyces cerevisiae | HAA1 | Transcription factor, key regulator of weak acid stress response | Targeting HAA1 has been shown to be effective in increasing lactic acid titers. microbialcell.comnih.gov |

| Saccharomyces cerevisiae | TPO3 | H+-antiporter involved in multidrug resistance | Induced in response to multiple weak acids, suggesting a general defense mechanism. microbialcell.com |

| Saccharomyces cerevisiae | GSF2, SSB1, SAM2, ESBP6 | Various functions including protein folding and metabolism | Targeting these genes has been shown to improve lactic acid titers. microbialcell.comnih.gov |

| Saccharomyces cerevisiae | JEN1, ADY2 | Monocarboxylate transporters (proton-anion symporters) | Involved in the transport of lactate across the cell membrane. nih.gov |

| Klebsiella pneumoniae | galU | UTP-glucose-1-phosphate uridylyltransferase | Identified as a novel gene related to lactic acid tolerance; its function is linked to cell envelope integrity. mdpi.com |

Metabolic Adjustments and Cross-Protection

Lactate stress forces significant metabolic adaptations. The stress can disrupt the proton gradient across the cell membrane, which is the driving force for many nutrient transporters, leading to a decrease in intracellular amino acids. microbialcell.com To counteract this, cells upregulate genes responsible for amino acid homeostasis. microbialcell.com Furthermore, microorganisms may increase the synthesis of specific amino acids, such as cysteine and glutamine, which are precursors to glutathione (B108866) (GSH). microbialcell.com GSH is a critical antioxidant that helps to alleviate the oxidative stress that often accompanies lactate exposure. microbialcell.com

Interestingly, adaptation to lactate stress can also confer resistance to other environmental challenges, a phenomenon known as cross-protection. nih.gov For instance, Lactobacillus casei strains that underwent adaptive evolution in acidic conditions not only showed improved acid tolerance but also exhibited enhanced resistance to bile salts and simulated gastric and intestinal juices. jst.go.jp This suggests an overlap in the molecular mechanisms that protect cells from various stressors. nih.gov

The following table summarizes the outcomes of several Adaptive Laboratory Evolution experiments focused on improving microbial tolerance to lactate and related stresses.

Table 2: Research Findings from Adaptive Laboratory Evolution (ALE) for Lactate Stress

| Microorganism | Selective Pressure | Duration / Generations | Key Research Findings / Phenotypic Improvements |

|---|---|---|---|

| Lactobacillus casei | Acidic conditions (low pH) | 70 days | Evolved strains showed a >60% increase in biomass at pH 4.3 and higher survival rates at pH 3.3. jst.go.jp Also exhibited cross-protection against bile salt and simulated gastrointestinal juices. jst.go.jp |

| Klebsiella pneumoniae | Increasing D-lactic acid concentration | Not specified | Endpoint strains showed remarkable improvements in lactic acid tolerance, leading to enhanced D-lactic acid production. mdpi.com Identified a novel gene, galU, associated with lactate tolerance. mdpi.com |

| Lactococcus lactis | Gradually increasing temperature | ~400 generations | While the primary stress was heat, the evolved strain (RD07) efficiently acidified milk at 41°C, a high-stress condition for this species, indicating improved robustness. asm.org |

| Escherichia coli | Growth on lactate as a sole carbon source | Not specified | Adaptive evolution led to specific mutations that allowed the bacteria to overcome physiological stress and optimize growth. nih.gov |

Advanced Materials Science and Polymer Applications of Potassium;2 Hydroxypropanoate Derivatives

Integration in Biodegradable Polymer Synthesis

The synthesis of biodegradable polymers from renewable resources is a cornerstone of green chemistry, and lactate-based monomers are central to this effort. These monomers can be polymerized through both traditional chemical pathways and innovative biotechnological methods.

Lactic acid, the precursor to potassium;2-hydroxypropanoate, is the foundational monomer for Polylactic Acid (PLA), one of the most commercially significant bioplastics. nih.gov The most effective method for producing high-molecular-weight PLA is through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. jetir.orgalfa-chemistry.com This process circumvents the difficulty of removing water in direct condensation polymerization, which often limits the achievable molecular weight. illinois.edu

The synthesis pathway typically involves several key stages:

Fermentation: Lactic acid is first produced by microbial fermentation of sugars derived from renewable feedstocks like corn or sugar beets. frontiersin.orgpolymerinnovationblog.com

Dimerization: The lactic acid is then converted into its cyclic dimer, lactide, through a process of oligomerization followed by thermal depolymerization under vacuum. nih.govkinampark.commdpi.com

Ring-Opening Polymerization (ROP): High-molecular-weight PLA is synthesized via the ROP of lactide, a thermodynamically favorable process driven by the relief of ring strain. illinois.edu This reaction is typically catalyzed by metal compounds, with tin(II) octoate being a widely used industrial catalyst. jetir.org20.210.105 Notably, research has also demonstrated the activity of potassium-based complexes as effective catalysts for the ROP of L-lactide. mdpi.com

This same ROP methodology is employed to create copolymers with tailored properties. Poly(lactic-co-glycolic acid) (PLGA) is a prominent example, synthesized by the copolymerization of lactide and glycolide (B1360168) (the cyclic dimer of glycolic acid). kinampark.comwikipedia.org By adjusting the ratio of lactide to glycolide, the properties of the resulting PLGA, such as its degradation rate and mechanical strength, can be precisely controlled for various applications, particularly in the biomedical field. wikipedia.orgnih.gov

| Pathway | Description | Key Intermediates | Typical Molecular Weight Achieved | Primary Advantages |

|---|---|---|---|---|

| Direct Condensation | Direct polymerization of lactic acid with the removal of water. alfa-chemistry.com | Lactic Acid Oligomers | Low (<16,000 g/mol) jetir.org | Simpler, one-step chemical process. |

| Ring-Opening Polymerization (ROP) | Polymerization of the cyclic dimer of lactic acid. alfa-chemistry.com | Lactide | High (20,000 to >600,000 g/mol) jetir.org | Achieves high molecular weight required for durable applications. jetir.org |

Beyond the bio-chemical hybrid process, significant advances have been made in the direct microbial synthesis of lactate-based polymers. ewha.ac.kr This approach utilizes metabolically engineered microorganisms as "cell factories" to produce polyesters in a single-step fermentation process, offering a potentially more sustainable and streamlined alternative. acs.org

A pivotal innovation in this field was the engineering of a lactate-polymerizing enzyme (LPE). acs.orgresearchgate.net This enzyme, evolved from a polyhydroxyalkanoate (PHA) synthase, enables bacteria like Escherichia coli to directly polymerize lactyl-CoA, which is converted from lactate (B86563), into PLA homopolymers or lactate-containing copolymers. frontiersin.orgnih.gov By introducing the appropriate genetic pathways, recombinant bacteria can be designed to synthesize a variety of novel polymers from simple carbon sources like glucose. nih.gov For instance, copolymers such as P(LA-co-3HB) (poly(lactate-co-3-hydroxybutyrate)) have been successfully produced through this method. nih.gov

In addition to full polymers, microbial systems have been developed for the production and secretion of lactate-based oligomers. frontiersin.org These oligomeric building blocks can be subsequently harvested and polymerized chemically, offering a shortened and potentially more efficient route to high-molecular-weight PLA compared to starting from the lactic acid monomer. nih.gov

| Method | Process Description | Key Technology | End Product | Reference |

|---|---|---|---|---|

| Bio-Chemical Hybrid Process | Microbial fermentation of sugars to lactic acid, followed by chemical purification, dimerization to lactide, and ring-opening polymerization. | Metal Catalysis (e.g., Tin Octoate) | High-molecular-weight PLA, PLGA | jetir.orgkinampark.com |

| Direct Microbial Synthesis | Single-step fermentation where engineered microbes convert a carbon source directly into a lactate-containing polymer. | Engineered Lactate-Polymerizing Enzyme (LPE) | PLA, Lactate Copolymers (e.g., P(LA-co-3HB)) | frontiersin.orgacs.org |

Functionalization and Engineered Polymer Systems

To meet the demands of advanced applications, lactate-derived polymers are often functionalized or integrated into complex material systems. These modifications aim to enhance properties such as biodegradation, mechanical performance, and thermal stability.

A significant challenge for PLA is its slow degradation rate under ambient conditions or in home compost environments. scitechdaily.comesrf.fr To address this, a novel strategy involves embedding polymer-degrading enzymes directly within the PLA matrix. nih.gov This creates a material capable of accelerated, programmed self-degradation when exposed to specific triggers like heat and water. scitechdaily.com

In this system, enzymes such as proteinase K are first encapsulated to protect them during the high-temperature melt processing of the plastic. scitechdaily.comesrf.fr When the final product is placed in a compost environment, the protective shroud dissolves, releasing the active enzyme. The enzyme then rapidly depolymerizes the surrounding PLA chains from the inside out, breaking them down into lactic acid, which can be readily metabolized by soil microbes. scitechdaily.com This approach has been shown to degrade up to 98% of the plastic within weeks under industrial composting conditions and effectively eliminates the generation of persistent microplastics. scitechdaily.com

| Polymer System | Condition | Temperature | Time to Significant Degradation | Reference |

|---|---|---|---|---|

| Enzyme-Embedded PCL (Polycaprolactone) | Industrial Composting | 40°C | 2 days | scitechdaily.com |

| Enzyme-Embedded PLA | Industrial Composting | 50°C | 6 days | scitechdaily.com |

| Modified PLA Fibers | Room Temperature Water | Room Temp | ~1 week (80% degradation) | scitechdaily.com |

The derivatives of lactic acid, primarily PLA, serve as an excellent matrix for creating advanced composites and blends. By incorporating other materials, the inherent properties of PLA, such as its brittleness or thermal sensitivity, can be significantly improved.

Analytical and Spectroscopic Characterization Methodologies for Potassium;2 Hydroxypropanoate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for the characterization of potassium 2-hydroxypropanoate, offering insights into its molecular structure, bonding, and role in chemical transformations. Techniques such as Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are particularly valuable in this regard.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Mechanistic Studies

IR and FT-IR spectroscopy are instrumental in elucidating the molecular structure of potassium 2-hydroxypropanoate by identifying its characteristic functional groups. The presence of hydroxyl (-OH), carboxylate (-COO⁻), and C-H groups gives rise to distinct absorption bands in the infrared spectrum. Analysis of the position, shape, and intensity of these bands allows for the confirmation of the compound's identity and can provide information on intermolecular interactions, such as hydrogen bonding.

In mechanistic studies, these techniques are employed to monitor chemical reactions involving potassium 2-hydroxypropanoate. For instance, in the catalytic dehydration of lactic acid to acrylic acid, IR spectroscopy has been used to identify potassium lactate (B86563) as a key reaction intermediate. nih.govnih.govrawdatalibrary.net By acquiring spectra at various stages of the reaction, researchers can track the formation and consumption of intermediates, thereby unraveling the reaction pathway. nih.govnih.govrawdatalibrary.net

Furthermore, FT-IR has been utilized to investigate the influence of potassium lactate on combustion processes. By analyzing the evolved gases during combustion, FT-IR helps in understanding how the compound alters the chemical reactions and products formed during thermal degradation. researchgate.net

A summary of key IR absorption bands for related compounds is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C=O (in carboxylate) | Asymmetric Stretching | 1550-1610 |

| C=O (in carboxylate) | Symmetric Stretching | 1400-1450 |

| C-O | Stretching | 1000-1300 |

Note: The exact positions of the absorption bands for potassium 2-hydroxypropanoate may vary depending on the sample's physical state and environment.

Surface IR Spectroscopy for Heterogeneous Catalysis Investigations

Surface IR spectroscopy is a specialized technique that provides information about molecules adsorbed on the surface of a solid catalyst. This is particularly relevant in the field of heterogeneous catalysis, where potassium 2-hydroxypropanoate may be involved as a reactant, intermediate, or product on a catalyst surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of potassium 2-hydroxypropanoate, ¹H NMR (proton NMR) is particularly valuable for metabolomics and mechanistic studies.

In the field of metabolomics, ¹H NMR spectroscopy has been utilized to investigate the effect of potassium lactate on the metabolic profile of biological systems. For example, studies on dry-cured ham have employed ¹H NMR to identify and quantify taste-related metabolites, revealing how potassium lactate influences proteolysis and the final taste of the product. nih.gov By comparing the NMR spectra of samples with and without added potassium lactate, researchers can identify changes in the concentrations of various metabolites, such as amino acids and organic acids, providing insights into the biochemical pathways affected. nih.gov

The following table summarizes key metabolites identified by ¹H NMR in a study of Rugao ham treated with potassium lactate. nih.gov

| Metabolite | Chemical Shift (ppm) | Multiplicity |

| Lactate | 1.33 | d |

| Alanine | 1.48 | d |

| Acetate | 1.92 | s |

| Glutamate | 2.35 | m |

| Succinate | 2.41 | s |

| Aspartate | 2.82 | dd |

| Threonine | 4.25 | d |

| Serine | 3.85 | m |

| Carnosine | 7.08, 8.05 | d |

| β-Glucose | 4.64 | d |

| Glycerol | 3.56, 3.65 | m |

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet. Chemical shifts are approximate and can vary with experimental conditions.

Mechanistic studies also benefit from NMR spectroscopy. For instance, in investigating the kinetics of lactate transport and metabolism in skeletal muscle, ¹³C NMR has been employed to trace the metabolic fate of labeled lactate. biologists.com This allows for a detailed understanding of the biochemical pathways and reaction rates involving lactate under various physiological conditions.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for assessing the thermal stability of compounds like potassium 2-hydroxypropanoate.

Thermogravimetric Analysis (TGA) for Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is widely used to determine the thermal stability and decomposition profile of materials.

For potassium 2-hydroxypropanoate, TGA can provide critical information about its stability at elevated temperatures. The temperature at which the compound begins to lose mass is an indicator of its decomposition temperature. The TGA curve can also reveal the different stages of decomposition and the mass loss associated with each stage. This information is particularly important in applications where the compound may be subjected to high temperatures, such as in certain catalytic processes or food processing. researchgate.net For example, TGA has been used to study the thermal degradation of tobacco, where potassium lactate was used as an additive, showing that it influences the combustion rate and shifts the peak degradation temperature to a higher value. researchgate.net

The stability of supported potassium lactate, which is relevant in heterogeneous catalysis, has also been assessed using TGA. researchgate.net The results from TGA can be correlated with the catalytic activity and stability, helping to design more robust catalytic systems.

Diffraction and Adsorption-Desorption Techniques

Diffraction and adsorption-desorption techniques are essential for the physical characterization of solid materials, including catalysts and supports that may be used in reactions involving potassium 2-hydroxypropanoate.

X-ray diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. While potassium lactate itself is often used in solution or as a supported species, XRD is crucial for characterizing the support material (e.g., silica (B1680970), alumina) or any crystalline phases that may form during a reaction. researchgate.net The diffraction pattern provides information on the phase composition, crystal size, and lattice parameters of the material.

Nitrogen adsorption-desorption analysis is a standard method for determining the textural properties of porous materials, such as specific surface area, pore volume, and pore size distribution. These properties are critical for supported catalysts, as they influence the dispersion of the active species and the accessibility of reactants to the active sites. In studies involving supported potassium lactate catalysts, N₂ adsorption-desorption is used to characterize the support material before and after impregnation with the potassium salt. acs.org

The table below shows representative textural properties of a silica support used in a catalytic study.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| SiO₂ | 300 | 1.0 | 13 |

Data is illustrative and based on typical values for silica supports.

These characterization techniques provide a comprehensive understanding of the physical and chemical properties of materials related to the study of potassium 2-hydroxypropanoate, especially in the context of heterogeneous catalysis.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In the context of potassium;2-hydroxypropanoate, which exists as a solid, powder XRD can be employed to identify its crystalline phases and determine unit cell dimensions. The technique involves directing a beam of X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure.

When a monochromatic X-ray beam interacts with the regularly spaced atoms in a crystal lattice, constructive interference occurs at specific angles (θ), as described by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle.

Table 1: Illustrative Powder XRD Data Analysis for a Hypothetical Orthorhombic Crystal of this compound

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

|---|---|---|

| 15.5 | 5.71 | (110) |

| 21.9 | 4.05 | (200) |

| 25.4 | 3.50 | (210) |

| 28.2 | 3.16 | (111) |

| 31.2 | 2.86 | (220) |

| 35.8 | 2.51 | (310) |

This table is for illustrative purposes to show the type of data generated from an XRD experiment.

The analysis of such data provides fundamental insights into the solid-state packing of the potassium cations and 2-hydroxypropanoate anions, including bond lengths, bond angles, and intermolecular interactions, which govern the material's physical properties.

N2 Adsorption-Desorption for Material Porosity and Surface Area Characterization

The N2 adsorption-desorption technique is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. arxiv.organton-paar.com While this compound in its bulk crystalline form is not expected to be significantly porous, this analysis is crucial for characterizing it in forms where high surface area is desirable, such as in catalytic applications or when prepared by methods like spray-drying. acs.orgresearchgate.net

The analysis is typically conducted at 77 K, the boiling point of liquid nitrogen. The sample is first degassed to remove adsorbed impurities. Then, nitrogen gas is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at various relative pressures (P/P₀). The resulting data is plotted as an adsorption isotherm.

The Brunauer-Emmett-Teller (BET) theory is the most common method used to calculate the specific surface area from the N2 adsorption data in the relative pressure range of approximately 0.05 to 0.35. The analysis of the desorption branch of the isotherm, particularly the hysteresis loop, can provide information about the pore geometry using models like the Barrett-Joyner-Halenda (BJH) method. scispace.com

For organic salts, this technique can reveal information about the material's texture. rsc.orgacs.org For instance, if this compound were used as a catalyst support or as an active catalytic phase, its surface area would be a critical parameter for its performance.

Table 2: Typical Parameters Obtained from N2 Adsorption-Desorption Analysis

| Parameter | Description | Typical Value Range for Organic Powders |

|---|---|---|

| BET Surface Area (m²/g) | The total surface area of the material per unit mass. | 1 - 100 |

| Total Pore Volume (cm³/g) | The total volume of pores within the material per unit mass. | 0.01 - 0.5 |

This table provides typical ranges for organic powders and illustrates the data obtained from this method.

Computational Chemistry and Theoretical Modeling

Quantum-Mechanical Calculations and Molecular Dynamics Simulations

Computational methods provide atomic-level insights into the structure, energetics, and dynamics of chemical systems.

Quantum-Mechanical Calculations: Density Functional Theory (DFT) is a widely used quantum-mechanical method to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectroscopy), and electronic properties of the 2-hydroxypropanoate anion and its interaction with the potassium cation. acs.orgnih.gov Such calculations can elucidate the nature of the ionic bond between the potassium ion and the carboxylate group, as well as intramolecular hydrogen bonding within the lactate anion. cardiff.ac.uk Studies on similar alkali metal carboxylates have used these methods to calculate gas-phase basicities and cation affinities, providing fundamental thermochemical data. nih.gov

Table 3: Illustrative DFT-Calculated Properties for the 2-hydroxypropanoate Anion

| Property | Calculated Value |

|---|---|

| C-O (carboxylate) Bond Length | ~1.26 Å |

| C=O (carboxylate) Bond Length | ~1.26 Å (delocalized) |